

Alflutinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: Alflutinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of **Alflutinib**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

Alflutinib is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase in its apparent clearance.[3][4]

Absorption and Distribution

Following oral administration, **Alflutinib** is absorbed with a median time to peak plasma concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 53% and the area under the plasma concentration-time curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902,

decreased by approximately 20%, and the AUC saw an 8% decrease under the same conditions.[5] Despite these changes, the overall exposure to the total active components remains largely unchanged.[5]

Dose-Dependent Exposure

In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state exposure to **Alflutinib** and its active metabolite, AST5902, were found to be comparable.[2] However, the increase in the steady-state AUC of **Alflutinib** was less than proportional to the increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from 160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of CYP3A4.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **Alflutinib** and its active metabolite, AST5902.

Parameter	Alflutinib	AST5902	Condition
Tmax (median)	~3 hours	-	80 mg once daily, empty stomach
Half-life ($t_{1/2}$)	~40.6 hours	-	80 mg once daily, empty stomach
Cmax (single 80 mg dose)	29.6 ng/mL (Healthy)	-	-
45.3 ng/mL (Patients)	-		
AUC _{0-∞} (single 80 mg dose)	907 hng/mL (Healthy)	-	-
1120 hng/mL (Patients)	-		

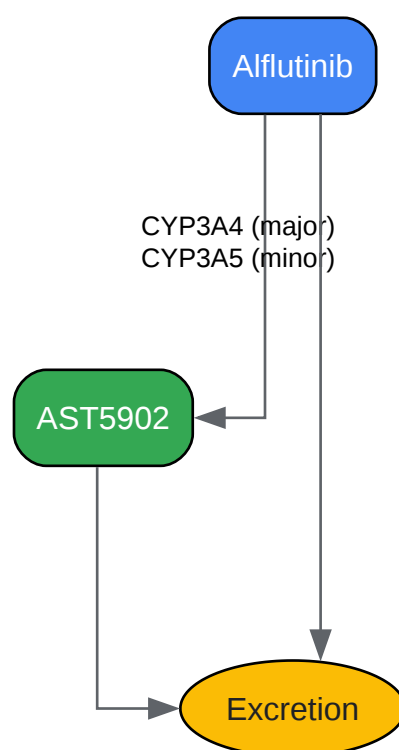
Data compiled from multiple sources.

Metabolism

Alflutinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3A5 also contributes to its metabolism, but to a lesser extent.[1]

Metabolic Pathway

The primary metabolic pathway of **Alflutinib** involves the CYP3A4-mediated formation of AST5902.[1][3]



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Caption: Primary metabolic pathway of **Alflutinib**.

Enzyme Induction and Drug-Drug Interactions

A significant characteristic of **Alflutinib** is its potent induction of CYP3A4, with a potency comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]

CYP3A4 Induction Data

Parameter	Value
EC50 (CYP3A4 mRNA induction)	0.25 μ M
Emax (CYP3A4 induction)	9.24- to 11.2-fold increase

Drug-Drug Interaction Studies

The co-administration of **Alflutinib** with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

Co-administered Drug	Effect on Alflutinib	Effect on AST5902	Effect on Total Active Components
Rifampicin (Strong CYP3A4 Inducer)	↓ 86% in AUC _{0-∞} ↓ 60% in C _{max}	↓ 17% in AUC _{0-∞} ↑ 1.09-fold in C _{max}	↓ 62% in AUC _{0-∞} ↓ 39% in C _{max}
Itraconazole (Strong CYP3A4 Inhibitor)	↑ 2.22-fold in AUC _{0-∞} ∞↑ 1.23-fold in C _{max}	↓ in AUC _{0-∞} and C _{max}	↑ 60% in AUC _{0-∞} ↑ 8% in C _{max}

Data is based on studies in healthy volunteers.[7][8]

Experimental Protocols

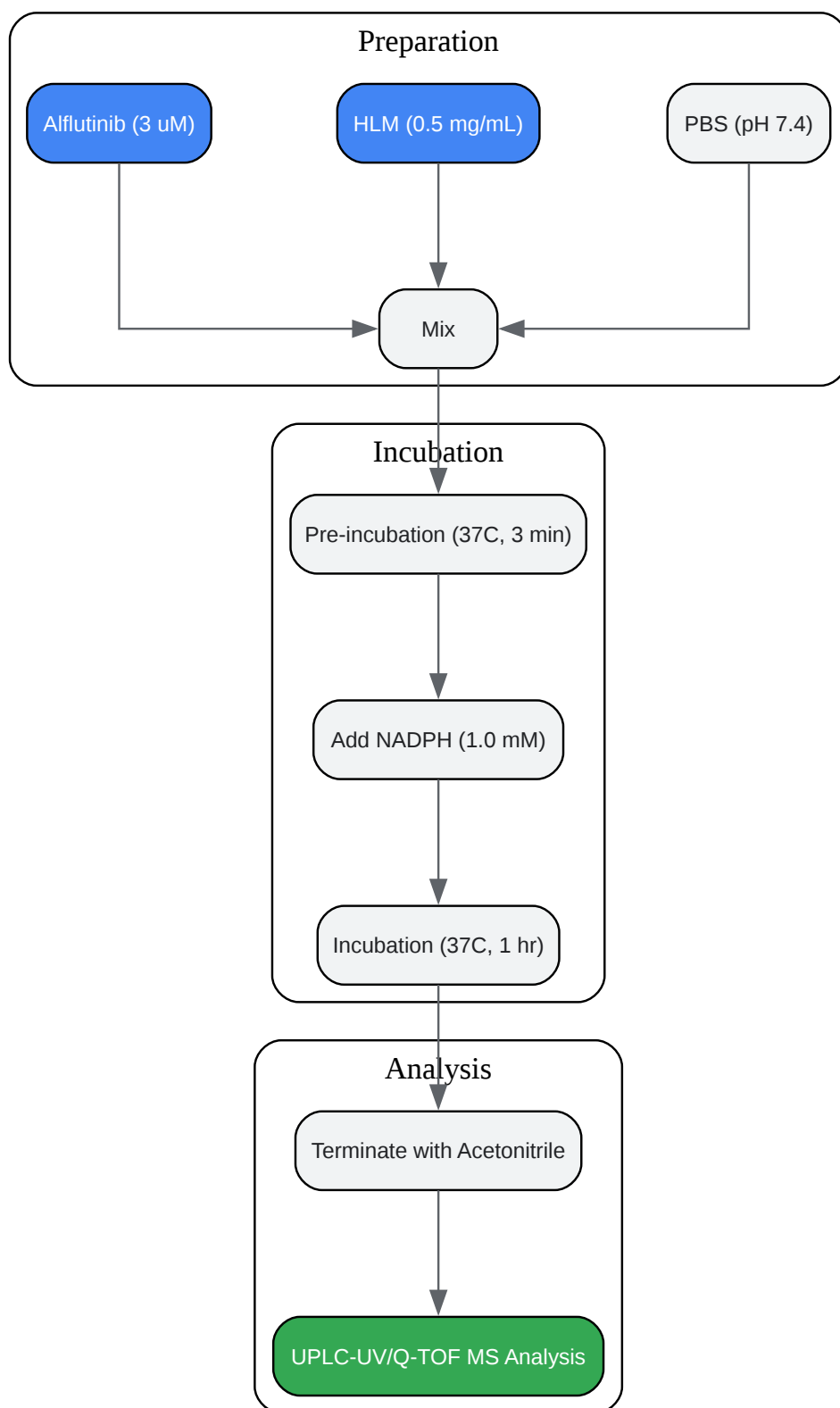
In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of **Alflutinib**.

Methodology:

- Human liver microsomes (0.5 mg protein/mL) were incubated with 3 μ M **Alflutinib** in a 100 mM phosphate-buffered saline (pH 7.4).
- The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation at 37°C.

- The incubation was carried out for 1 hour at 37°C.
- The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.
- Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[\[2\]](#)



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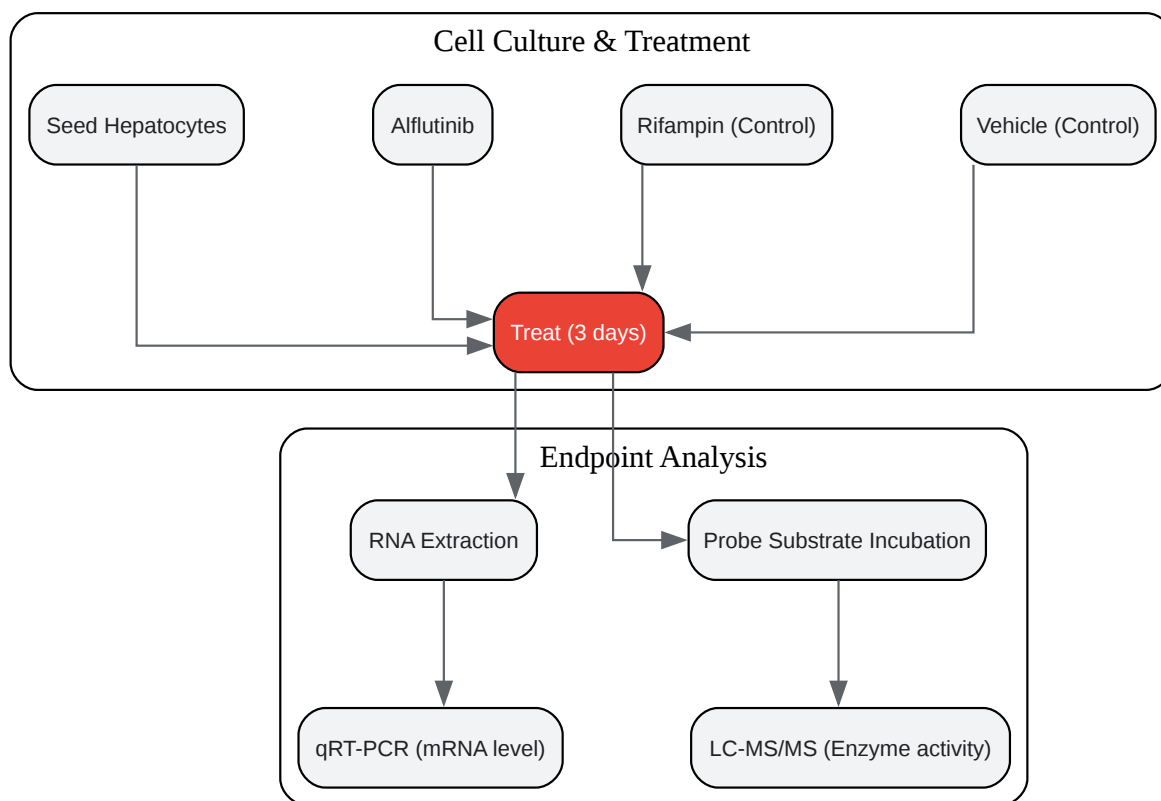
Caption: Workflow for in vitro metabolism study of **Alflutinib**.

CYP3A4 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of **Alflutinib** to induce CYP3A4 expression.

Methodology:

- Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.
- Hepatocytes were treated daily for three consecutive days with **Alflutinib** (at various concentrations), rifampin (10 μ M, positive control), or vehicle (0.1% DMSO, negative control).[2]
- Following treatment, total RNA was extracted from the cells.[2]
- CYP3A4 mRNA levels were quantified using qRT-PCR to determine the fold induction compared to the vehicle control.[2]
- In parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its metabolite (6 β -hydroxytestosterone) using LC-MS/MS.[5]



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References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of aflutininib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furmonertinib (Aflutininib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
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